天冬氨酰丙氨酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

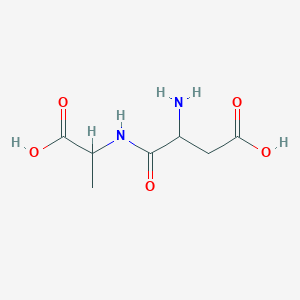

Aspartyl-Alanine, commonly referred to as Asp-Ala, is a dipeptide composed of the amino acids aspartic acid and alanine. Dipeptides like Asp-Ala are formed when two amino acids are linked by a peptide bond. Aspartic acid is an acidic amino acid with a carboxyl group in its side chain, while alanine is a non-polar amino acid with a methyl group in its side chain. Asp-Ala is significant in various biochemical processes and has applications in scientific research and industry.

科学研究应用

Asp-Ala has several applications in scientific research, including:

Biochemistry: Asp-Ala is used as a model compound to study peptide bond formation and hydrolysis. It is also used in the synthesis of longer peptides and proteins.

Medicine: Asp-Ala and its derivatives are investigated for their potential therapeutic effects, including antimicrobial and anticancer activities.

Industry: Asp-Ala is used in the production of bioactive peptides and as a building block for the synthesis of complex biomolecules

作用机制

Target of Action

Aspartate Alanine dipeptide, also known as Asp-Ala, is a dipeptide composed of aspartate and alanine . It is an incomplete breakdown product of protein digestion or protein catabolism . Some dipeptides are known to have physiological or cell-signaling effects . .

Mode of Action

It is known that dipeptides can interact with various targets in the body, leading to different physiological effects

Biochemical Pathways

Aspartate Alanine dipeptide is involved in the metabolism of aspartate and alanine . Aspartate is a precursor for asparagine, isoleucine, methionine, lysine, threonine, pyrimidines, NAD, and pantothenate . Alanine, on the other hand, is produced by alanine transaminase, and it plays a crucial role in protein structure and metabolism . The downstream effects of these pathways include a wide range of biological functions, such as immune regulation, angiogenesis, wound healing, and antitumor activity .

Pharmacokinetics

It is known that dipeptides are generally well-absorbed in the body

Result of Action

It is known that dipeptides can have various physiological effects, depending on their specific amino acid composition and sequence

Action Environment

It is known that factors such as ph, temperature, and the presence of other molecules can influence the action of dipeptides

生化分析

Biochemical Properties

Aspartate Alanine dipeptide interacts with various enzymes, proteins, and other biomolecules. For instance, aspartic acid, one of the constituents of Aspartate Alanine dipeptide, is synthesized through the transamination of oxaloacetate, facilitated by an aminotransferase enzyme . This process involves the transfer of an amine group from another molecule such as alanine or glutamine, yielding aspartate and an alpha-keto acid .

Cellular Effects

The Aspartate Alanine dipeptide influences various types of cells and cellular processes. For instance, aspartame, a synthetic dipeptide derived from aspartic acid and phenylalanine, has been reported to cause oxidative stress by producing reactive oxygen species . These reactive species can activate cellular apoptosis, hence cause tissue damage .

Molecular Mechanism

The Aspartate Alanine dipeptide exerts its effects at the molecular level through various mechanisms. Dipeptides are produced by coupling amino acids. The amino group on one amino acid is rendered non-nucleophilic and the carboxylic acid group in the second amino acid is deactivated as its methyl ester. The two modified amino acids are then combined in the presence of a coupling agent, which facilitates the formation of the amide bond .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Aspartate Alanine dipeptide can change over time. For instance, liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are found within liver cells at high concentrations. Raised ALT / AST levels in the blood occur in pathologies that cause liver cell inflammation or damage .

Dosage Effects in Animal Models

The effects of Aspartate Alanine dipeptide can vary with different dosages in animal models. For instance, the plasma and serum activity levels of aspartate aminotransferase and alanine aminotransferase can be estimated in live animals using regression models .

Metabolic Pathways

Aspartate Alanine dipeptide is involved in various metabolic pathways. For instance, aspartic acid, a component of the dipeptide, is most frequently synthesized through the transamination of oxaloacetate . This biosynthesis is facilitated by an aminotransferase enzyme .

Transport and Distribution

The Aspartate Alanine dipeptide is transported and distributed within cells and tissues. For instance, the aspartate:alanine exchanger family of membrane transporters includes industrially important transporters such as succinate exporter and glutamate exporter .

Subcellular Localization

Current computational tools for predicting protein subcellular locations have made significant strides, but the specific localization of dipeptides like Aspartate Alanine within the cell remains an open area of study .

准备方法

Synthetic Routes and Reaction Conditions: Asp-Ala can be synthesized through peptide synthesis methods, which involve the formation of a peptide bond between the carboxyl group of aspartic acid and the amino group of alanine. The synthesis typically involves the use of protecting groups to prevent unwanted side reactions. Common reagents used in peptide synthesis include carbodiimides like dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC), which facilitate the formation of the peptide bond .

Industrial Production Methods: In industrial settings, Asp-Ala can be produced using solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis. SPPS involves anchoring the first amino acid to a solid resin and sequentially adding protected amino acids to build the peptide chain. After the synthesis is complete, the peptide is cleaved from the resin and deprotected to yield the final product .

化学反应分析

Types of Reactions: Asp-Ala can undergo various chemical reactions, including:

Hydrolysis: The peptide bond in Asp-Ala can be hydrolyzed by proteolytic enzymes or acidic/basic conditions, resulting in the release of aspartic acid and alanine.

Oxidation: Aspartic acid residues in Asp-Ala can be oxidized to form aspartyl radicals, which can further react to form various oxidation products.

Substitution: The amino and carboxyl groups in Asp-Ala can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

Hydrolysis: Enzymes like pepsin and trypsin, or acidic conditions (e.g., hydrochloric acid) can be used for hydrolysis.

Oxidation: Oxidizing agents like hydrogen peroxide or reactive oxygen species can induce oxidation.

Substitution: Reagents like acyl chlorides or anhydrides can be used for substitution reactions.

Major Products:

Hydrolysis: Aspartic acid and alanine.

Oxidation: Various aspartyl oxidation products.

Substitution: Derivatives with modified amino or carboxyl groups.

相似化合物的比较

Asp-Ala can be compared with other dipeptides, such as:

Glycyl-Alanine (Gly-Ala): Composed of glycine and alanine, Gly-Ala is a simpler dipeptide with different biochemical properties.

Leucyl-Alanine (Leu-Ala): Composed of leucine and alanine, Leu-Ala has a hydrophobic side chain, making it more hydrophobic than Asp-Ala.

Aspartyl-Glycine (Asp-Gly): Composed of aspartic acid and glycine, Asp-Gly has similar acidic properties but lacks the methyl group present in Asp-Ala

Asp-Ala is unique due to the presence of both an acidic and a non-polar amino acid, giving it distinct chemical and biochemical properties.

属性

CAS 编号 |

5694-27-9 |

|---|---|

分子式 |

C20H22N2O3S |

分子量 |

370.5 g/mol |

IUPAC 名称 |

propan-2-yl 4-cyano-3-methyl-5-(2-phenylbutanoylamino)thiophene-2-carboxylate |

InChI |

InChI=1S/C20H22N2O3S/c1-5-15(14-9-7-6-8-10-14)18(23)22-19-16(11-21)13(4)17(26-19)20(24)25-12(2)3/h6-10,12,15H,5H2,1-4H3,(H,22,23) |

InChI 键 |

RZTXQRIPXGEXHZ-UHFFFAOYSA-N |

SMILES |

CC(C(=O)O)NC(=O)C(CC(=O)O)N |

规范 SMILES |

CCC(C1=CC=CC=C1)C(=O)NC2=C(C(=C(S2)C(=O)OC(C)C)C)C#N |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-(4-chlorophenyl)isoxazol-3-yl)acetamide](/img/structure/B2546937.png)

![2,2,2-trifluoroethyl N-(4-methyl-3-{[(2,2,2-trifluoroethoxy)carbonyl]amino}phenyl)carbamate](/img/structure/B2546940.png)

![(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanol](/img/structure/B2546941.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2,6-difluorobenzenesulfonamide](/img/structure/B2546942.png)

![Methyl 4-[({[6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2546944.png)

![5-phenyl-N-{2-[(propylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-1,2-oxazole-3-carboxamide](/img/structure/B2546950.png)

![2,4-Dichloro-5-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]benzoic acid](/img/structure/B2546957.png)